molecular formula C8H8F3NO B1580975 3-Methoxy-5-(trifluoromethyl)aniline CAS No. 349-55-3

3-Methoxy-5-(trifluoromethyl)aniline

Cat. No. B1580975
Key on ui cas rn: 349-55-3
M. Wt: 191.15 g/mol
InChI Key: VTFGJEYZCUWSAM-UHFFFAOYSA-N
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Patent
US07737295B2

Procedure details

3-methoxy-5-(trifluoromethyl)aniline (100 mg, 0.52 mmol) was dissolved in CHCl3 (5.2 mL) and t-butyl nitrite (124 μL, 1.05 mmol) was added dropwise by syringe. Iodine (266 mg, 1.05 mmol) was added and then the reaction was slowly heated to 50° C. and was maintained at this temperature for an hour and thirty minutes. The reaction was then cooled to room temperature and poured into aq. NaHSO3 (50 mL). The mixture was extracted with EtOAc (50 mL) and the organic extracts were washed with aq. NaHSO3 (3×50 mL) and brine (20 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 1% to 15% EtOAc/hexanes afforded 1-iodo-3-methoxy-5-(trifluoromethyl)benzene. Rf=0.75 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 7.53 (s, 1H), 7.41 (s, 1H), 7.09 (s, 1H), 3.82 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5.2 mL
Type
solvent
Reaction Step One
Quantity
124 μL
Type
reactant
Reaction Step Two
Quantity
266 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)N.N(OC(C)(C)C)=O.[I:21]I.OS([O-])=O.[Na+]>C(Cl)(Cl)Cl>[I:21][C:5]1[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=[C:3]([O:2][CH3:1])[CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC=1C=C(N)C=C(C1)C(F)(F)F
Name
Quantity
5.2 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
124 μL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Three
Name
Quantity
266 mg
Type
reactant
Smiles
II
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at this temperature for an hour and thirty minutes
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
the organic extracts were washed with aq. NaHSO3 (3×50 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography with 1% to 15% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=CC(=C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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